Bis(acetonitrile)(1,5-cyclooctadiene)rhodium(i) tetrafluoroborate
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Overview
Description
Bis(acetonitrile)(1,5-cyclooctadiene)rhodium(i) tetrafluoroborate is a coordination complex that features rhodium as the central metal atom. This compound is known for its catalytic properties and is widely used in various chemical reactions. The presence of acetonitrile and cycloocta-1,5-diene ligands provides stability and reactivity to the rhodium center, making it a valuable catalyst in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetonitrile;cycloocta-1,5-diene;rhodium;tetrafluoroborate typically involves the reaction of rhodium chloride with cycloocta-1,5-diene and acetonitrile in the presence of a tetrafluoroborate salt. The reaction is carried out under an inert atmosphere to prevent oxidation of the rhodium center. The general reaction scheme is as follows:
RhCl3+COD+2MeCN+NaBF4→[Rh(COD)(MeCN)2]BF4+3NaCl
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and controlled environments helps in maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
Bis(acetonitrile)(1,5-cyclooctadiene)rhodium(i) tetrafluoroborate undergoes various types of reactions, including:
Oxidation: The rhodium center can be oxidized to higher oxidation states.
Reduction: The compound can participate in reduction reactions, often reducing other substrates.
Substitution: Ligands such as acetonitrile can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as hydrogen peroxide or oxygen.
Reducing agents: Such as hydrogen gas or hydrides.
Substituting agents: Such as phosphines or other nitrogen-containing ligands.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, silylation reactions with aryl iodides and bromides can produce aryl silanes .
Scientific Research Applications
Bis(acetonitrile)(1,5-cyclooctadiene)rhodium(i) tetrafluoroborate has a wide range of applications in scientific research:
Biology: The compound is studied for its potential in biochemical applications, such as enzyme mimetics and bio-catalysis.
Medicine: Research is ongoing to explore its use in drug synthesis and development.
Industry: It is employed in the production of fine chemicals and pharmaceuticals due to its catalytic efficiency.
Mechanism of Action
The mechanism by which acetonitrile;cycloocta-1,5-diene;rhodium;tetrafluoroborate exerts its effects involves the coordination of the rhodium center with various substrates. The rhodium atom facilitates the activation of chemical bonds, allowing for efficient catalysis. The molecular targets and pathways involved include:
Coordination with substrates: The rhodium center forms complexes with substrates, enabling various chemical transformations.
Activation of bonds: The compound can activate C-H, C-C, and C-N bonds, facilitating reactions such as hydrogenation and isomerization.
Comparison with Similar Compounds
Similar Compounds
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate: Similar in structure but lacks acetonitrile ligands.
Chloro(1,5-cyclooctadiene)rhodium(I) dimer: Contains chloride ligands instead of acetonitrile and tetrafluoroborate.
1,4-Bis(diphenylphosphino)butanerhodium(I) tetrafluoroborate: Contains phosphine ligands in place of acetonitrile.
Uniqueness
The presence of both acetonitrile and cycloocta-1,5-diene ligands in acetonitrile;cycloocta-1,5-diene;rhodium;tetrafluoroborate provides unique stability and reactivity to the rhodium center. This combination allows for a broader range of catalytic applications compared to similar compounds.
Properties
IUPAC Name |
acetonitrile;cycloocta-1,5-diene;rhodium;tetrafluoroborate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12.2C2H3N.BF4.Rh/c1-2-4-6-8-7-5-3-1;2*1-2-3;2-1(3,4)5;/h1-2,7-8H,3-6H2;2*1H3;;/q;;;-1; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIBLHOBPBGAKNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC#N.CC#N.C1CC=CCCC=C1.[Rh] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BF4N2Rh- |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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